molecular formula C17H16F3NO4S B11496671 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Cat. No.: B11496671
M. Wt: 387.4 g/mol
InChI Key: ONQGDMYQQHDVFF-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate is a fluorinated propanoate ester featuring a hydroxyl group and a substituted phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry for targeting enzymes or receptors sensitive to fluorine-based motifs .

Properties

Molecular Formula

C17H16F3NO4S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]propanoate

InChI

InChI=1S/C17H16F3NO4S/c1-3-25-15(23)16(24,17(18,19)20)11-6-7-12(10(2)9-11)21-14(22)13-5-4-8-26-13/h4-9,24H,3H2,1-2H3,(H,21,22)

InChI Key

ONQGDMYQQHDVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and thiophene-amido groups. One common method involves the reaction of 3-methyl-4-(thiophene-2-amido)phenyl with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the thiophene-amido group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the phenyl ring, fluorination patterns, and ester groups. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Stability Notes Reference
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate Thiophen-2-ylcarbonylamino, 3-methylphenyl, -CF₃, ethyl ester ~407.3* Likely sensitive to hydrolysis due to ester and hydroxyl groups; no direct data
Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-[(3-pyridylcarbonyl)amino]propanoate Pyridylamino, pyridylcarbonylamino, -CF₃, ethyl ester 382.3 Enhanced solubility due to pyridine rings; potential for coordination chemistry
Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate Furylcarbonylamino, 4-methoxyphenyl, -CF₃, ethyl ester 386.3 Lower thermal stability compared to thiophene analogs; furan’s electron-rich nature
Methyl 2-[4-(ethyl{[(propan-2-yl)oxy]carbonyl}amino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate Isopropyl carbamate, ethylamino, -CF₃, methyl ester ~393.3* Improved hydrolytic stability due to carbamate group
Telotristat ethyl (related API in ) Complex pyrimidine and trifluoroethoxy substituents ~623.1 Degrades <0.5% under 40°C/75% RH for 3 months; stabilized via formulation

Notes:

  • Thiophene vs.
  • Fluorination Impact : All analogs share a -CF₃ group, which improves membrane permeability and resistance to oxidative metabolism. However, the hydroxyl group in the target compound may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
  • Stability : Telotristat ethyl () demonstrates the importance of formulation in stabilizing hydrolytically labile esters. The target compound’s ester and hydroxyl groups likely require similar protective measures (e.g., enteric coatings) .

Research Findings and Key Insights

Synthetic Feasibility: The use of montmorillonite K-10 catalyst () for trifluoropyruvate-amine condensations suggests scalability for the target compound’s synthesis, albeit with modifications to accommodate the thiophen-2-ylcarbonylamino group .

Degradation Pathways : Ethyl esters in humid conditions (e.g., ) hydrolyze to carboxylic acids, necessitating stability studies for the target compound under accelerated storage conditions (40°C/75% RH) .

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C13H15F3N2O4\text{C}_{13}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{O}_{4}

IUPAC Name: this compound

Molecular Weight: 320.27 g/mol

Pharmacological Effects

  • Anesthetic Properties :
    • Analogues of compounds similar to ethyl 3,3,3-trifluoro-2-hydroxy derivatives have exhibited potent anesthetic effects. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide demonstrated significant reduction in the minimum alveolar concentration (MAC) of isoflurane without impacting cardiovascular parameters . This suggests that ethyl 3,3,3-trifluoro derivatives may also possess anesthetic properties.
  • Anticonvulsant Activity :
    • The same class of compounds has shown oral anticonvulsant activity in various models, indicating potential therapeutic applications in epilepsy . The therapeutic index for these compounds was notably high in tested models.

The exact mechanism of action for ethyl 3,3,3-trifluoro derivatives appears to involve modulation of neurotransmitter systems. Preliminary studies suggest enhancement of GABA(A) receptor activity at therapeutic concentrations . Additionally, liposomal partitioning studies indicate that the compound interacts favorably with lipid membranes, which may be crucial for its anesthetic efficacy.

Study on Structural Analogues

A study conducted on various analogues of trifluorinated compounds revealed that structural modifications significantly impacted their biological activity. The introduction of different substituents on the aromatic ring influenced both anesthetic potency and anticonvulsant effects. For instance:

CompoundAnesthetic ActivityAnticonvulsant ActivityTherapeutic Index
Trifluoro derivative AHighModerate10
Ethyl derivative BModerateHigh15

These findings underscore the importance of chemical structure in determining biological activity.

Safety and Toxicology

Toxicological assessments remain critical for evaluating the safety profile of new compounds. Current data suggest that derivatives similar to ethyl 3,3,3-trifluoro compounds exhibit minimal side effects on heart rate and blood pressure at therapeutic doses . However, comprehensive toxicological studies are necessary to fully understand the safety implications.

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